molecular formula C8H7ClN2 B1429791 6-Chloro-2,4-dimethylnicotinonitrile CAS No. 101251-72-3

6-Chloro-2,4-dimethylnicotinonitrile

Cat. No. B1429791
CAS RN: 101251-72-3
M. Wt: 166.61 g/mol
InChI Key: CXHZBZISUMOZPW-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethylnicotinonitrile (6-Cl-DMN) is a chemical compound that has a wide range of applications in the sciences. It is used in organic synthesis as a reagent, as well as in biochemistry and physiology for its biochemical and physiological effects. 6-Cl-DMN has been found to be a useful tool in laboratory experiments due to its ability to react with a variety of compounds, as well as its relatively low toxicity.

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application of 6-Chloro-2,4-dimethylnicotinonitrile is in the synthesis of novel heterocyclic compounds. For instance, it has been used in reactions with thioureas to produce pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, showcasing its versatility in forming complex structures with potential pharmacological properties (Coppola & Shapiro, 1981). Additionally, its transformation into nitriles through reactions with amides highlights its role in the structural modification of pyridine derivatives, offering insights into molecular and crystal structures beneficial for material science (Koval’ et al., 2017).

Palladium-Catalyzed Amination

In organic synthesis, 6-Chloro-2,4-dimethylnicotinonitrile has been utilized in palladium-catalyzed C-2 amination processes. This method enables the regioselective introduction of amino groups into chloropyridines, forming anilino nicotinonitrile compounds. This process underlines the compound's utility in constructing nitrogen-containing heterocycles, essential in drug development and material chemistry (Delvare, Koza, & Morgentin, 2011).

Environmental and Analytical Chemistry

6-Chloro-2,4-dimethylnicotinonitrile's derivatives have found applications in environmental chemistry, particularly in the study of corrosion inhibitors and the electrochemical analysis of pollutants. For instance, its role in designing voltammetric sensors for detecting thiosulfate, 4-chlorophenol, and nitrite in water samples demonstrates its potential in environmental monitoring and pollution control (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

properties

IUPAC Name

6-chloro-2,4-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZBZISUMOZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101251-72-3
Record name 6-chloro-2,4-dimethylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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